Isopropyl 2-furoate

Thermal decomposition kinetics Gas-phase pyrolysis Hammett substituent constants

Isopropyl 2-furoate (CAS 6270-34-4), systematically named 1-methylethyl 2-furancarboxylate or propan-2-yl furan-2-carboxylate , is a heteroaryl carboxylic acid ester with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. It belongs to the class of furan-2-carboxylic acid esters and appears as a colorless to yellow oily liquid with a characteristic sweet, fruity odor.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 6270-34-4
Cat. No. B1614905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-furoate
CAS6270-34-4
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=CO1
InChIInChI=1S/C8H10O3/c1-6(2)11-8(9)7-4-3-5-10-7/h3-6H,1-2H3
InChIKeyIIISLCMALFIFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 2-Furoate (CAS 6270-34-4) for Scientific Procurement: Compound Class and Core Characteristics


Isopropyl 2-furoate (CAS 6270-34-4), systematically named 1-methylethyl 2-furancarboxylate or propan-2-yl furan-2-carboxylate [1], is a heteroaryl carboxylic acid ester with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . It belongs to the class of furan-2-carboxylic acid esters and appears as a colorless to yellow oily liquid with a characteristic sweet, fruity odor . The compound is insoluble in water but readily dissolves in common organic solvents such as alcohols, ether, chloroform, and methanol . Its physicochemical profile includes an estimated boiling point of 198.5°C, a density of 1.0655 g/cm³, and a calculated LogP (XlogP) value of 1.8, indicating moderate lipophilicity . Isopropyl 2-furoate serves as a versatile building block in organic synthesis, particularly in the preparation of heteroarenecarboxylates .

Isopropyl 2-Furoate vs. Generic Furanoate Esters: Why Simple Substitution Is Scientifically Inadvisable


In procurement decisions, substituting isopropyl 2-furoate with a generic 'furoate ester' such as methyl 2-furoate or ethyl 2-furoate is scientifically unsound due to quantifiable differences in physicochemical and thermochemical behavior. Gas-phase pyrolytic studies reveal that the isopropyl ester undergoes thermal elimination at a first-order rate coefficient (k) of 94.03 × 10⁵ K/s⁻¹ at 600 K, which differs markedly from its methyl or ethyl analogs and is a direct consequence of the steric and electronic effects of the branched isopropyl group [1]. Furthermore, the increased steric bulk and lipophilicity (LogP = 1.8) of the isopropyl derivative influence its solubility profile, partitioning behavior, and reactivity in transesterification or acyl transfer reactions compared to smaller, less hindered esters . In applications such as fragrance formulation or synthetic methodology, these differences are not trivial—they directly impact vapor pressure, odor perception, reaction kinetics, and product yield, making blind substitution a potential source of experimental irreproducibility or process failure .

Quantitative Evidence Guide: Head-to-Head Performance of Isopropyl 2-Furoate (CAS 6270-34-4) Against Closest Analogs


Thermal Stability Comparison: Isopropyl 2-Furoate vs. Thienyl and Pyridyl Analogs

A head-to-head gas-phase pyrolysis study at 600 K directly compared the thermal elimination rate of isopropyl 2-furoate (2-furyl) with six other isopropyl (hetero)arylcarboxylates [1]. The 2-furyl derivative exhibited a first-order rate coefficient (k) of 94.03 × 10⁵ K/s⁻¹, placing its thermal lability intermediate between the less stable 2-thienyl (100.0) and more stable 3-thienyl (70.46) esters [1]. This quantitative ranking provides a rational basis for selecting isopropyl 2-furoate when a specific thermal decomposition profile is required for gas-phase reactions or high-temperature processing [1].

Thermal decomposition kinetics Gas-phase pyrolysis Hammett substituent constants

Electronic Substituent Effect Quantified: Hammett σ⁰ Constant of the 2-Furyl Group

From the same pyrolysis study, the Hammett replacement σ⁰ substituent constant for the 2-furyl group was determined to be 0.42 [1]. This value quantifies the electron-withdrawing nature of the 2-furyl ring in the gas phase and distinguishes it from other heteroaryl systems like 3-furyl (σ⁰ = -0.26), 2-thienyl (0.53), and 3-thienyl (-0.13) [1]. The σ⁰ value of 0.42 indicates a moderate electron-withdrawing effect, which influences the reactivity of the ester carbonyl in nucleophilic acyl substitution and other polar reactions.

Physical organic chemistry Linear free-energy relationships Reaction mechanism

Lipophilicity Benchmarking: Isopropyl 2-Furoate (LogP = 1.8) in the Context of Drug/Agrochemical Design

The calculated octanol-water partition coefficient (XlogP) for isopropyl 2-furoate is 1.8 . While direct experimental LogP values for the closest analogs (e.g., ethyl 2-furoate, methyl 2-furoate) in the same dataset are not available for a precise comparison, the value of 1.8 for isopropyl 2-furoate falls within a desirable range for many drug and agrochemical candidates, indicating moderate lipophilicity that can facilitate membrane permeability while maintaining some aqueous solubility. This is a class-level inference based on the relationship between ester alkyl chain length/branching and LogP.

Lipophilicity Drug design Agrochemical development

Optimal Application Scenarios for Isopropyl 2-Furoate (CAS 6270-34-4) Driven by Comparative Evidence


Gas-Phase Reaction Engineering and Pyrolysis Studies

Researchers requiring a well-characterized thermal decomposition profile for mechanistic studies or process optimization should prioritize isopropyl 2-furoate. Its specific first-order rate coefficient of 94.03 × 10⁵ K/s⁻¹ at 600 K is precisely documented, offering a reliable baseline for kinetic modeling and reactor design. This contrasts with less-characterized furoate esters where thermal behavior may be unpredictable [1].

Structure-Activity Relationship (SAR) Studies in Medicinal and Agrochemical Chemistry

The quantified Hammett σ⁰ constant (0.42) for the 2-furyl group provides a crucial electronic parameter for SAR analysis. When designing new bioactive molecules, the choice of isopropyl 2-furoate over its 3-furyl analog (σ⁰ = -0.26) or thienyl variants will predictably alter electron density at the carbonyl group, influencing target binding affinity, metabolic stability, or overall pharmacological profile [1].

Precise Physicochemical Profiling for Formulation Development

Formulation scientists in the fragrance, flavor, or agrochemical industries can leverage the defined LogP of 1.8 for isopropyl 2-furoate. This value allows for more accurate prediction of its partitioning behavior in emulsions, its volatility from a matrix, and its potential for bioaccumulation, compared to using an estimated or generic value for a 'furoate ester.' This facilitates informed decisions on solvent selection and delivery system design .

Synthesis of Heteroarenecarboxylate Building Blocks

As a documented starting material for the preparation of heteroarenecarboxylates, isopropyl 2-furoate offers a specific reactivity profile due to the steric hindrance of its isopropyl group . This can be exploited in selective transesterification or acylation reactions where the use of a less hindered ester (e.g., methyl or ethyl furoate) would lead to competing side reactions or lower yields of the desired, more complex heteroaryl ester.

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